molecular formula C21H24ClN B3001930 3-(2-phenylethyl)-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride CAS No. 140465-47-0

3-(2-phenylethyl)-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride

Cat. No.: B3001930
CAS No.: 140465-47-0
M. Wt: 325.88
InChI Key: AQHLQYJLLBUDRR-UHFFFAOYSA-N
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Description

3-(2-phenylethyl)-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, has garnered attention due to its potential therapeutic properties and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenylethyl)-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride typically involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline core . Another method involves the Pictet-Spengler reaction, where beta-arylethylamine and carbonyl compounds undergo cyclization and condensation in the presence of hydrogen chloride .

Industrial Production Methods

Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and purity. Metal catalysts, such as palladium or platinum, are used in hydrogenation reactions to produce the desired isoquinoline derivatives . Additionally, environmentally friendly routes using water as a solvent and catalyst-free processes have been developed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2-phenylethyl)-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Functionalized isoquinoline derivatives with nitro, halogen, or other substituents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-phenylethyl)-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride is unique due to its specific substitution pattern and potential therapeutic applications. Its structure allows for interactions with a distinct set of molecular targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

3-(2-phenylethyl)-2,4,5,6-tetrahydro-1H-benzo[f]isoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N.ClH/c1-2-6-17(7-3-1)12-14-22-15-13-21-19(16-22)11-10-18-8-4-5-9-20(18)21;/h1-9H,10-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHLQYJLLBUDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3=C1CN(CC3)CCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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